Dabrafenib

Catalog No.
S548809
CAS No.
1195765-45-7
M.F
C23H20F3N5O2S2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabrafenib

CAS Number

1195765-45-7

Product Name

Dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)

InChI Key

BFSMGDJOXZAERB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Solubility

very slightly soluble at pH 1

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; Dabarefenib; GSK 2118436; Tafinlar

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
  • BRAF Mutations and Melanoma

    Mutations in the BRAF gene are a known driver of melanoma development. BRAF encodes a protein involved in a cellular signaling pathway that regulates cell growth and division. Specific mutations, like BRAF V600E, cause the BRAF protein to become hyperactive, leading to uncontrolled cell proliferation and tumor formation [Source: National Cancer Institute (.gov) ].

  • Mechanism of Action

    Dabrafenib acts as a BRAF inhibitor. It specifically targets the mutated BRAF protein, blocking its abnormal activity and hindering the uncontrolled growth of melanoma cells Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].

  • Clinical Efficacy

    Research has shown that Dabrafenib is effective in treating BRAF-positive metastatic melanoma. Studies have demonstrated objective tumor shrinkage (response) in a significant portion of patients, with a relatively rapid onset of action Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].

Dabrafenib is a selective inhibitor of the BRAF kinase, primarily used in the treatment of specific cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. It is particularly effective against tumors harboring BRAF V600E and V600K mutations, which are common in various malignancies. By inhibiting the mutated BRAF protein, dabrafenib disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. This mechanism helps to slow down or stop the growth of cancer cells .

  • BRAF is a protein involved in the MAPK signaling pathway, which regulates cell growth and division [].
  • In some cancers, a mutation in the BRAF gene leads to its constitutive activation, promoting uncontrolled cell growth [].
  • Dabrafenib selectively binds to the mutated BRAF protein, blocking its activity and hindering the MAPK signaling pathway []. This results in the arrest of cancer cell proliferation.
  • Dabrafenib is intended for prescription use only and can cause severe side effects [].
  • Common side effects include fatigue, skin rash, diarrhea, and headache [].
  • It can also interact with other medications, so consulting a healthcare professional is crucial before use [].
Involve:

  • Inhibition of BRAF Kinase: Dabrafenib competitively binds to the active site of mutated BRAF, preventing ATP from binding and thereby inhibiting downstream signaling pathways involved in cell growth and division.
  • Metabolism: The drug is metabolized mainly by cytochrome P450 enzymes CYP2C8 and CYP3A4 into hydroxy-dabrafenib, which is further oxidized to carboxy-dabrafenib and desmethyl-dabrafenib. These metabolites are subsequently excreted through bile and urine .

Dabrafenib exhibits significant biological activity against cancers with specific BRAF mutations. Its effectiveness can be summarized as follows:

  • Melanoma Treatment: Clinical trials have shown that dabrafenib significantly improves progression-free survival in patients with metastatic melanoma harboring BRAF V600 mutations.
  • Combination Therapy: When used in combination with trametinib, another MAPK pathway inhibitor, it enhances therapeutic efficacy while reducing paradoxical activation of wild-type BRAF, which can lead to adverse effects such as secondary skin cancers .

The synthesis of dabrafenib involves several key steps:

  • Starting Materials: The synthesis begins with appropriate aromatic compounds that serve as precursors.
  • Formation of Key Intermediates: Through a series of reactions including coupling reactions and functional group modifications, key intermediates are formed.
  • Final Coupling Reaction: The final step typically involves a coupling reaction that forms the dibenzothiazole structure integral to dabrafenib's activity.
  • Purification: The crude product is purified through crystallization or chromatography techniques to obtain pure dabrafenib for pharmaceutical use .

Dabrafenib is primarily applied in oncology:

  • Melanoma: Used for unresectable or metastatic melanoma with BRAF V600 mutations.
  • Non-Small Cell Lung Cancer: Effective in treating advanced non-small cell lung cancer with BRAF mutations.
  • Thyroid Cancer: Utilized for anaplastic thyroid cancer that has progressed after other treatments.
  • Combination Therapy: Often administered alongside trametinib to enhance treatment outcomes and manage resistance mechanisms .

Dabrafenib has been studied for drug-drug interactions due to its metabolism via cytochrome P450 enzymes:

  • Induction of CYP Enzymes: Dabrafenib induces CYP3A4 and CYP2C8, which can alter the metabolism of co-administered drugs.
  • Adverse Effects Monitoring: Patients on dabrafenib require monitoring for liver function due to potential elevations in serum aminotransferases, especially when combined with trametinib .

Similar Compounds

Several compounds share similarities with dabrafenib regarding their mechanism of action or target specificity in cancer therapy:

Compound NameMechanism of ActionUnique Features
TrametinibMEK inhibitorUsed in combination with dabrafenib
VemurafenibBRAF inhibitorTargets similar BRAF mutations but has different pharmacokinetics
SorafenibMulti-kinase inhibitorTargets multiple kinases including RAF and VEGFR
EncorafenibBRAF inhibitorMore selective for certain BRAF mutations
RegorafenibMulti-targeted treatmentInhibits multiple kinases involved in tumor growth

Dabrafenib's uniqueness lies in its high selectivity for mutant forms of BRAF compared to other inhibitors that may affect both mutant and wild-type proteins, potentially leading to different side effect profiles .

Spectroscopic Methods

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy has emerged as a fundamental analytical technique for the characterization of dabrafenib and its photoinduced derivatives. The compound exhibits distinct absorption characteristics that have been extensively studied, particularly in the context of photostability and structural transformations [1] [2].

Absorption Characteristics and Photoinduced Changes

Dabrafenib demonstrates significant changes in its ultraviolet-visible absorption profile upon exposure to ultraviolet light. Research has revealed that the compound shows increased absorption around 400 nanometers when converted to its photoinduced derivative, designated as dabrafenib_photo [1] [2]. This bathochromic shift represents a crucial spectroscopic marker for identifying photoinduced structural modifications in the compound.

The photostability studies conducted using ultraviolet-visible spectroscopy have demonstrated that dabrafenib undergoes first-order photodegradation kinetics when exposed to 365 nanometer ultraviolet light at 226 watts per square meter, with a half-life of 65.0 seconds in dimethyl sulfoxide [1] [2]. The degradation process is accompanied by the formation of a major photoproduct, which exhibits enhanced fluorescence properties compared to the parent compound.

Analytical Applications in Drug Development

Ultraviolet-visible spectroscopy has been employed for quantitative analysis of dabrafenib in pharmaceutical formulations and biological matrices. The detection wavelength commonly utilized ranges from 223 to 227 nanometers, providing optimal sensitivity for analytical determinations [3] [4]. This spectroscopic region corresponds to the absorption maximum of the compound and its degradation products, enabling simultaneous monitoring of both the parent drug and its transformation products.

The technique has also been successfully applied in drug release studies, where ultraviolet-visible spectroscopy serves as a detection method for monitoring the release of dabrafenib from various drug delivery systems [5]. The anticancer drug concentration in release media is determined through ultraviolet-visible spectrophotometric measurements, providing valuable information for formulation optimization.

Comparative Spectroscopic Analysis

Comparative ultraviolet-visible spectroscopic analysis has revealed distinct differences between dabrafenib and its photoinduced derivative. The original compound exhibits characteristic absorption patterns in the ultraviolet region, while the photoinduced form shows enhanced absorption in the visible light range around 400 nanometers [1] [2]. These spectral differences serve as diagnostic tools for identifying and quantifying photoinduced transformations in dabrafenib solutions.

Infrared Spectroscopy

Infrared spectroscopy represents a critical analytical technique for the structural characterization of dabrafenib, providing detailed information about functional groups and molecular interactions within the compound. The technique has been employed using various sampling methods and instrumental configurations to achieve comprehensive molecular characterization.

Fourier Transform Infrared Spectroscopy Applications

Fourier transform infrared spectroscopy has been performed using advanced spectrometers such as the Cary 630 system, which provides wavenumber accuracy of 0.05 reciprocal centimeters [6]. This high precision enables detailed analysis of the vibrational frequencies associated with the various functional groups present in dabrafenib, including the aminopyrimidine, thiazole, and sulfonamide moieties.

The technique utilizes three primary sampling methods: transmission, transflection, and attenuated total reflection. Each method offers distinct advantages for different sample types and analytical requirements [7]. Transmission mode provides direct measurement of infrared absorption through the sample, while attenuated total reflection offers surface-sensitive analysis with minimal sample preparation requirements.

Molecular Imprinted Polymer Detection

Attenuated total reflectance infrared spectroscopy has been successfully applied for the detection of dabrafenib using molecular imprinted polymer systems [6]. The technique enables the identification of specific binding events between dabrafenib and the imprinted polymer matrix through characteristic changes in the infrared spectrum. These spectral modifications provide quantitative information about drug-polymer interactions and binding affinity.

The attenuated total reflectance infrared spectra obtained from the surface of optical fibers functionalized with dabrafenib-specific molecular imprinted polymers show distinct wavelength shifts upon drug binding [6]. This approach has demonstrated potential for developing sensitive analytical methods for dabrafenib detection in complex biological matrices.

Structural Characterization Capabilities

Infrared spectroscopy provides detailed information about the molecular structure of dabrafenib and its various solid-state forms. The technique can differentiate between different polymorphs, solvates, and hydrates based on characteristic vibrational frequencies associated with intermolecular interactions and crystal packing arrangements [8]. This capability is particularly valuable for pharmaceutical development, where understanding solid-state properties is crucial for drug stability and bioavailability.

Mass Spectrometry

Mass spectrometry has become an indispensable analytical technique for the characterization of dabrafenib, offering high sensitivity and selectivity for structural identification and quantitative analysis. The technique has been extensively employed in various ionization modes and instrumental configurations to achieve comprehensive molecular characterization.

Electrospray Ionization Mass Spectrometry

Electrospray ionization in positive ion mode represents the most commonly employed ionization technique for dabrafenib analysis [9] [10] [11]. The compound readily forms protonated molecular ions under electrospray conditions, facilitating sensitive detection and structural characterization. The molecular ion peak appears at mass-to-charge ratio 520.10, corresponding to the protonated molecular ion of dabrafenib.

The fragmentation pattern of dabrafenib under electrospray ionization conditions provides valuable structural information. The primary fragmentation pathway involves the loss of specific molecular fragments, resulting in characteristic product ions that serve as diagnostic markers for compound identification [12] [13]. The most abundant product ion appears at mass-to-charge ratio 176.98, representing a characteristic fragmentation of the aminopyrimidine moiety.

Tandem Mass Spectrometry Applications

Tandem mass spectrometry techniques have been extensively utilized for the selective detection and quantification of dabrafenib in biological matrices [9] [10] [11]. Multiple reaction monitoring mode employs the characteristic transition from the protonated molecular ion at mass-to-charge ratio 520.10 to the product ion at mass-to-charge ratio 176.98, providing high selectivity and sensitivity for analytical determinations.

The technique has been successfully applied for simultaneous quantification of dabrafenib and its metabolites in human plasma. The method utilizes heated electrospray ionization operating in positive ion mode, enabling the detection of multiple analytes in a single analytical run [11] [14]. This capability is particularly valuable for pharmacokinetic studies and therapeutic drug monitoring applications.

Analytical Method Development

Mass spectrometry-based analytical methods for dabrafenib have been developed and validated according to current regulatory guidelines [9] [10] [11]. The methods typically employ protein precipitation with acetonitrile or methanol as the sample preparation technique, followed by reversed-phase liquid chromatography separation and tandem mass spectrometry detection.

The validated analytical ranges typically span from 5 to 5000 nanograms per milliliter for dabrafenib quantification in human plasma [9] [15]. The methods demonstrate excellent accuracy and precision, with inter-assay and intra-assay coefficients of variation typically below 15 percent. Recovery studies have shown consistent extraction efficiency, with mean recovery values ranging from 85.6 to 90.9 percent [14].

Nuclear Magnetic Resonance Studies

Proton and Carbon-13 Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of dabrafenib and its various solid-state forms. The technique offers detailed information about molecular structure, dynamics, and intermolecular interactions in both solution and solid-state environments.

Solution Nuclear Magnetic Resonance Studies

Solution nuclear magnetic resonance spectroscopy has been employed for the complete structural characterization of dabrafenib and its derivatives [16]. The technique provides detailed information about the molecular structure, including the aminopyrimidine, thiazole, and sulfonamide functional groups. Chemical shift assignments have been made for all proton and carbon-13 nuclei, enabling complete structural elucidation.

The proton nuclear magnetic resonance spectrum of dabrafenib exhibits characteristic resonances for the aromatic protons of the aminopyrimidine and phenyl rings, as well as the aliphatic protons of the tert-butyl group [17]. The coupling patterns and chemical shift values provide valuable information about the electronic environment of each proton, facilitating structural confirmation and purity assessment.

Carbon-13 nuclear magnetic resonance spectroscopy has been utilized to characterize the carbon framework of dabrafenib [18] [17]. The technique provides information about the different carbon environments within the molecule, including aromatic, aliphatic, and heteroaromatic carbons. The chemical shift values span the typical range for organic compounds, with aromatic carbons appearing in the 110-150 parts per million region and aliphatic carbons in the 20-40 parts per million range.

Structural Analysis of Drug Delivery Systems

Nuclear magnetic resonance spectroscopy has been employed to study the interactions between dabrafenib and various drug delivery systems [16]. Dynamic light scattering, transmission electron microscopy, small-angle X-ray scattering, nuclear magnetic resonance, isothermal titration calorimetry, and molecular simulation experiments have been used to determine the size and structure of drug-loaded nanomicelles.

The nuclear magnetic resonance studies have revealed important information about the interactions between dabrafenib and amphiphilic dendrimer-based nanomicelles [16]. The technique has provided insights into the molecular-level interactions that govern drug encapsulation and release properties, contributing to the optimization of drug delivery systems for enhanced therapeutic efficacy.

Solid-State Nuclear Magnetic Resonance Investigations

Solid-state nuclear magnetic resonance spectroscopy has emerged as a powerful technique for the characterization of dabrafenib polymorphs, solvates, and hydrates. The method provides detailed information about molecular packing, intermolecular interactions, and solid-state dynamics.

Magic-Angle Spinning Nuclear Magnetic Resonance

Magic-angle spinning solid-state nuclear magnetic resonance has been utilized for the comprehensive characterization of dabrafenib hydrate and perhydrate forms [19] [20]. The technique employs rapid sample spinning at the magic angle (54.7 degrees) to average out anisotropic interactions, resulting in high-resolution spectra comparable to solution nuclear magnetic resonance.

The magic-angle spinning experiments have enabled the assignment of proton, carbon-13, and nitrogen-15 peaks in the isostructural pseudopolymorphs of dabrafenib [19] [20]. The technique has revealed spectral differences between the hydrate and perhydrate forms, despite their similar crystal structures. These differences provide valuable information about the local environment of solvent molecules within the crystal lattice.

Dipolar Coupling Experiments

Proton-proton dipolar coupling-based experiments have been employed to confirm the three-dimensional molecular packing of solvent molecules in dabrafenib hydrate and perhydrate forms [19] [20]. These experiments provide distance information between specific nuclei, enabling the determination of molecular geometry and intermolecular contacts.

The dipolar coupling measurements have revealed important details about the hydrogen bonding networks within the crystal structures [19] [20]. Homonuclear proton-proton and heteronuclear proton-nitrogen-14 distance measurements, combined with diffraction structures and density functional theory calculations, have provided insights into the local interactions of hydrogen peroxide with dabrafenib in the perhydrate form.

Solid-State Nuclear Magnetic Resonance Applications

Solid-state nuclear magnetic resonance has demonstrated unique capabilities for pharmaceutical characterization [8]. The technique is sensitive to inter- and intra-molecular interactions, enabling the determination of molecular structure, orientation, and dynamics in crystalline materials. It can differentiate between polymorphs, identify solvates and hydrates, and distinguish between amorphous and crystalline forms.

For dabrafenib, solid-state nuclear magnetic resonance has been particularly valuable for characterizing the isostructural hydrate and perhydrate forms, where conventional analytical techniques may not provide sufficient differentiation [19] [20]. The technique has enabled the quantification of hydrogen peroxide to water ratios in mixed perhydrate-hydrate systems, providing critical information for pharmaceutical development and quality control.

Phosphorus-31 Nuclear Magnetic Resonance Analysis for Perhydrate Quantification

Phosphorus-31 nuclear magnetic resonance spectroscopy has been specifically employed for the quantification of perhydrate content in dabrafenib solid-state forms, although the direct application to dabrafenib requires the presence of phosphorus-containing derivatives or analytical standards.

Phosphorus-31 Nuclear Magnetic Resonance Principles

Phosphorus-31 nuclear magnetic resonance spectroscopy represents a highly sensitive analytical technique due to the favorable nuclear properties of phosphorus-31 [21] [22]. The nucleus exhibits 100 percent natural abundance, spin one-half, and a relatively high gyromagnetic ratio, making it ideal for quantitative analysis. The chemical shift range typically spans from 200 to -30 parts per million, providing excellent resolution for different phosphorus environments.

The technique operates near 202 megahertz on an 11.7-Tesla magnet used for 500 megahertz proton nuclear magnetic resonance measurements [21]. Chemical shifts are typically referenced to 85 percent phosphoric acid, which is assigned the chemical shift of zero. Most spectra are recorded with proton decoupling to simplify the spectral interpretation.

Analytical Applications in Pharmaceutical Systems

Phosphorus-31 nuclear magnetic resonance has been extensively used for the characterization of phosphorus-containing pharmaceutical compounds and their degradation products [22] [23]. The technique enables the detection and quantification of phosphorus-containing impurities, metabolites, and degradation products with high sensitivity and selectivity.

In the context of perhydrate analysis, phosphorus-31 nuclear magnetic resonance can be employed for the quantitative determination of hydrogen peroxide content when phosphorus-containing internal standards are utilized [22]. The technique provides accurate quantification through integration of characteristic phosphorus-31 resonances, enabling precise determination of perhydrate stoichiometry.

Methodological Considerations

The application of phosphorus-31 nuclear magnetic resonance for perhydrate quantification requires careful consideration of experimental parameters [21] [22]. The nuclear Overhauser effect is inconsistent for phosphorus-31, making integrations less reliable for quantitative analysis unless appropriate corrections are applied. Relaxation delay times must be optimized to ensure complete relaxation between pulses.

For dabrafenib perhydrate analysis, the technique would require the use of phosphorus-containing internal standards or derivatization procedures to introduce phosphorus-31 into the analytical system [19] [20]. The quantitative analysis would rely on the comparison of peak intensities between the sample and known standards, providing accurate determination of perhydrate content in pharmaceutical formulations.

Chromatographic Analysis

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography has been extensively developed and validated for the analysis of dabrafenib in pharmaceutical formulations and biological matrices. The technique offers excellent separation efficiency and quantitative capabilities for routine analytical applications.

Reversed-Phase High-Performance Liquid Chromatography Systems

Reversed-phase high-performance liquid chromatography represents the most commonly employed chromatographic technique for dabrafenib analysis [3] [4] [24]. The separations are typically performed using octadecylsilane bonded silica columns, including Phenomenex, Symmetry, and Thermo Synchronis stationary phases. Column dimensions typically range from 100 to 250 millimeters in length with internal diameters of 2.1 to 4.6 millimeters.

The mobile phase systems commonly employ phosphate buffer with acetonitrile or methanol as the organic modifier [3] [4] [24]. Typical compositions include phosphate buffer to acetonitrile ratios of 25:75 percent volume per volume, with flow rates ranging from 0.3 to 1.1 milliliters per minute. The pH of the mobile phase is typically adjusted to optimize the retention and peak shape of dabrafenib.

Ultra-Performance Liquid Chromatography Applications

Ultra-performance liquid chromatography has been developed for enhanced sensitivity and reduced analysis time for dabrafenib determination [3]. The technique employs sub-2-micrometer particle size columns, such as the Acquity BEH C18 column (100 millimeters × 2.1 millimeters, 1.8 micrometers), enabling high-resolution separations with minimal solvent consumption.

The ultra-performance liquid chromatography method has demonstrated excellent separation of dabrafenib from its degradation products, with the ability to resolve ten different degradation products in a single analysis [3]. The method operates at 225 nanometer detection wavelength with a 5-microliter injection volume and 0.3 milliliter per minute flow rate, providing an environmentally friendly analytical approach.

Method Validation Parameters

High-performance liquid chromatography methods for dabrafenib have been validated according to International Conference on Harmonization guidelines [3] [4] [24]. The validation parameters include specificity, linearity, precision, accuracy, robustness, limit of detection, and limit of quantification. Linearity has been established over concentration ranges from 12.5 to 125 nanograms per milliliter for ultra-performance liquid chromatography methods and 20 to 140 micrograms per milliliter for conventional high-performance liquid chromatography methods.

The developed methods demonstrate excellent precision, with relative standard deviations typically below 4 percent for both intra-day and inter-day measurements [3] [4] [24]. Accuracy studies have shown recovery values ranging from 99.7 to 101.2 percent, confirming the reliability of the analytical methods for routine pharmaceutical analysis.

Liquid Chromatography-Tandem Mass Spectrometry Techniques for Dabrafenib Quantification

Liquid chromatography-tandem mass spectrometry has become the gold standard for dabrafenib quantification in biological matrices, offering superior sensitivity and selectivity compared to conventional detection methods.

Sample Preparation Techniques

Protein precipitation represents the most commonly employed sample preparation technique for dabrafenib analysis in biological matrices [9] [10] [11]. The procedure typically involves the addition of acetonitrile or methanol to plasma samples, followed by vortex mixing and centrifugation to remove precipitated proteins. The organic supernatant is then diluted or directly injected into the liquid chromatography-tandem mass spectrometry system.

The protein precipitation method has been optimized to achieve maximum recovery while minimizing matrix effects [11] [14]. Methanol precipitation has been found to provide superior peak shapes and reproducibility compared to acetonitrile precipitation for certain analytical methods. The addition of formic acid to the precipitation solvent has been shown to enhance the stability of dabrafenib during sample preparation.

Chromatographic Separation Conditions

Liquid chromatography separation is typically performed using reversed-phase columns with gradient elution [9] [10] [11]. Common column chemistries include Accucore C18, XBridge BEH C18, and Atlantis dC18, with dimensions ranging from 2.1 × 50 millimeters to 2.1 × 100 millimeters. The mobile phase systems typically employ water and acetonitrile, both acidified with 0.1 percent formic acid.

The chromatographic methods have been optimized to achieve baseline separation of dabrafenib from its metabolites and potential interfering compounds [11] [14]. Gradient elution programs typically start with 30 percent organic phase, increasing to 90 percent over the course of the analysis. Total run times typically range from 5 to 15 minutes, enabling high-throughput analysis.

Mass Spectrometry Detection Parameters

Tandem mass spectrometry detection is performed using triple quadrupole instruments operating in positive electrospray ionization mode [9] [10] [11]. The most commonly employed multiple reaction monitoring transition for dabrafenib is mass-to-charge ratio 520.10 to 176.98, providing high selectivity and sensitivity for quantitative analysis.

The mass spectrometry parameters are optimized for each analyte to achieve maximum sensitivity while minimizing matrix effects [11] [14]. Typical parameters include capillary voltage of 3.0 kilovolts, source temperature of 120 degrees Celsius, and desolvation temperature of 450 degrees Celsius. Collision energies are optimized for each transition to achieve maximum product ion formation.

Method Development and Validation

The development and validation of analytical methods for dabrafenib follows established pharmaceutical guidelines and regulatory requirements, ensuring method reliability and regulatory compliance.

Method Development Strategies

Method development for dabrafenib analysis involves systematic optimization of chromatographic and detection parameters [3] [11] [14]. The process begins with the selection of appropriate stationary phases based on the chemical properties of dabrafenib and its potential impurities or metabolites. Mobile phase composition is optimized to achieve adequate retention and peak shape while maintaining reasonable analysis times.

For liquid chromatography-tandem mass spectrometry methods, ionization conditions are optimized through direct infusion experiments [11] [14]. The mass spectrometry parameters are adjusted to maximize sensitivity while minimizing matrix effects and cross-talk between multiple reaction monitoring transitions. Internal standard selection is critical for achieving accurate and precise quantification.

Validation Protocol Implementation

Method validation follows International Conference on Harmonization Q2 R1 guidelines for pharmaceutical methods and United States Food and Drug Administration guidance for bioanalytical methods [3] [11] [14]. The validation protocol includes assessment of specificity, linearity, precision, accuracy, recovery, stability, and matrix effects for bioanalytical methods.

Specificity is demonstrated through the analysis of blank matrices and the ability to distinguish dabrafenib from potential interfering compounds [3] [11] [14]. Linearity is established over the intended analytical range, with correlation coefficients typically exceeding 0.995. Precision is evaluated through replicate analyses at multiple concentration levels, with acceptance criteria of relative standard deviations below 15 percent.

Forced Degradation Studies

Stability-indicating capability is demonstrated through forced degradation studies performed under various stress conditions [3] [25]. The studies include acidic, basic, neutral, oxidative, photolytic, and thermal degradation conditions as specified in International Conference on Harmonization Q1 R2 guidelines. The developed methods must demonstrate the ability to separate dabrafenib from its degradation products.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

519.10105173 g/mol

Monoisotopic Mass

519.10105173 g/mol

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

214-216°C

UNII

QGP4HA4G1B

Drug Indication

As monotherapy, dabrafenib is indicated to treat unresectable or metastatic melanoma with BRAF V600E mutation as detected by an FDA-approved test. In combination with [trametinib], dabrafenib is indicated to treat for: - the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations as detected by an FDA-approved test. - the adjuvant treatment of melanoma with BRAF V600E or V600K mutations and involvement of lymph node(s), following complete resection. - the treatment of metastatic non-small cell lung cancer (NSCLC) with BRAF V600E mutation. - the treatment of locally advanced or metastatic anaplastic thyroid cancer (ATC) with BRAF V600E mutation and with no satisfactory locoregional treatment options. - treatment of adult and pediatric patients six years and older with unresectable or metastatic solid tumours with BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options. This indication is approved under accelerated approval based on the overall response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s). - the treatment of pediatric patients one year of age and older with low-grade glioma (LGG) with a BRAF V600E mutation who require systemic therapy. Dabrafenib has limitations of use: it is neither indicated for treating patients with colorectal cancer because of known intrinsic resistance to BRAF inhibition nor wild-type BRAF solid tumours.
FDA Label
MelanomaDabrafenib as monotherapy or in combination with trametinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Adjuvant treatment of melanomaDabrafenib in combination with trametinib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Dabrafenib in combination with trametinib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.
Treatment of glioma

Livertox Summary

Dabrafenib is a selective inhibitor of mutated forms of BRAF kinase and is used alone or in combination with trametinib in the treatment of advanced malignant melanoma. Dabrafenib therapy is associated with transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Dabrafenib is a competitive and selective BRAF inhibitor by binding to its ATP pocket. Although dabrafenib can inhibit wild-type BRAF, it has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D. BRAF is a serine/threonine protein kinase and is involved in activating the RAS/RAF/MEK/ERK or MAPK pathway, a pathway that is implicated in cell cycle progression, cell proliferation, and arresting apoptosis.Therefore, constitutive active mutation of BRAF such as BRAF V600E is frequently observed in many types of cancer, including melanoma, lung cancer, and colon cancer.

Absorption Distribution and Excretion

After oral administration, the median time to achieve peak plasma concentration (Tmax) is 2 hours. Mean absolute bioavailability of oral dabrafenib is 95%. Following a single dose, dabrafenib exposure (Cmax and AUC) increased in a dose-proportional manner across the dose range of 12 mg to 300 mg, but the increase was less than dose-proportional after repeat twice-daily dosing. After repeated twice-daily dosing of 150 mg, the mean accumulation ratio was 0.73, and the inter-subject variability (CV%) of AUC at steady-state was 38%.
Fecal excretion is the major route of elimination accounting for 71% of radioactive dose while urinary excretion accounted for 23% of total radioactivity as metabolites only.
The apparent volume of distribution (Vc/F) is 70.3 L.Distribution to the brain is restricted because dabrafenib is a substrate and undergoes efflux by P-glycoprotein and breast cancer resistance protein.
The clearance of dabrafenib is 17.0 L/h after single dosing and 34.4 L/h after 2 weeks of twice-daily dosing.

Metabolism Metabolites

The metabolism of dabrafenib is primarily mediated by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib. Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine. Carboxy-dabrafenib is decarboxylated to form desmethyl-dabrafenib; desmethyl-dabrafenib may be reabsorbed from the gut. Desmethyl-dabrafenib is further metabolized by CYP3A4 to oxidative metabolites.

Wikipedia

Dabrafenib
Dipraglurant

FDA Medication Guides

Tafinlar
Dabrafenib Mesylate
Dabrafenib
CAPSULE;ORAL
TABLET;ORAL
NOVARTIS
NOVARTIS PHARMACEUTICALS
08/31/2023
03/16/2023

Biological Half Life

The mean terminal half-life of dabrafenib is 8 hours after oral administration. Hydroxy-dabrafenib's terminal half-life (10 hours) parallels that of dabrafenib while the carboxy- and desmethyl-dabrafenib metabolites exhibit longer half-lives (21 to 22 hours).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
Gibney GT, Zager JS: Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opin Drug Metab Toxicol. 2013 Jul;9(7):893-9. doi: 10.1517/17425255.2013.794220. Epub 2013 Apr 29. [PMID:23621583]
Dabrafenib
Drug Duo, Tafinlar and Mekinist, Approved for Aggressive Thyroid Cancer
FDA grants regular approval to dabrafenib and trametinib combination for metastatic NSCLC with BRAF V600E mutation
Novartis receives FDA approval of Tafinlar® + Mekinist® for adjuvant treatment of BRAF V600-mutant melanoma
Dabrafenib
Cancer. gov Dabrafenib
Dabrafenib and Trametinib Treatment in Patients With Locally Advanced or Metastatic BRAF V600–Mutant Anaplastic Thyroid Cancer
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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